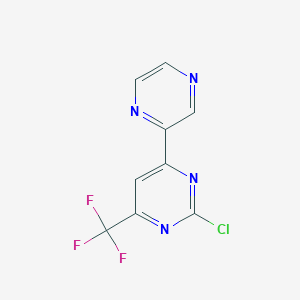
(R)-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride typically involves multi-component reactions. One common method includes the use of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol to afford substituted piperidines . Another approach involves the use of primary amines with diols catalyzed by a Cp*Ir complex, which results in the formation of cyclic amines, including piperidines, in good to excellent yields .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield. For example, the use of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow reaction provides various enantioenriched piperidines . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to the modulation of biological processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors, which can influence neurological functions .
Comparison with Similar Compounds
Similar Compounds
- Piperidin-3-yl (2-thienyl)methanone hydrochloride
- ®-3-Methyl piperidine carboxylate hydrochloride
- ®-(Piperidin-3-yl)methanol hydrochloride
Uniqueness
®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride is unique due to the presence of the difluoropiperidinyl group, which may confer distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness can be leveraged in the design of novel pharmaceuticals with improved efficacy and selectivity.
Properties
Molecular Formula |
C11H19ClF2N2O |
|---|---|
Molecular Weight |
268.73 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[(3R)-piperidin-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C11H18F2N2O.ClH/c12-11(13)3-6-15(7-4-11)10(16)9-2-1-5-14-8-9;/h9,14H,1-8H2;1H/t9-;/m1./s1 |
InChI Key |
XLIXCTBCAYJTHX-SBSPUUFOSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)N2CCC(CC2)(F)F.Cl |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(CC2)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



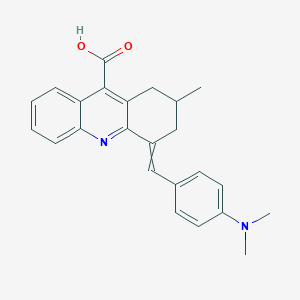



![2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13722484.png)
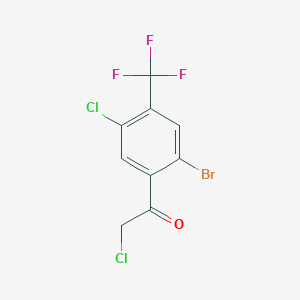
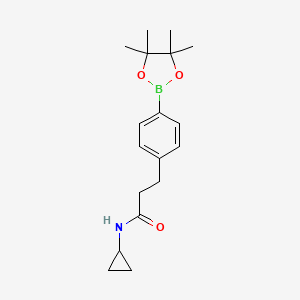
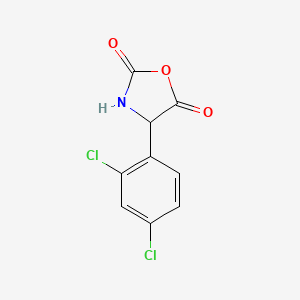
![4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B13722504.png)


![Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13722517.png)
